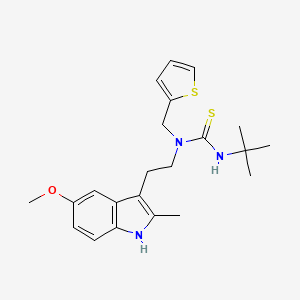

![molecular formula C14H13N3O2S2 B3012937 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide CAS No. 1705982-91-7](/img/structure/B3012937.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has been studied for its potential biological activities. The imidazo[2,1-b]thiazole moiety is a fused bicyclic structure consisting of an imidazole ring joined to a thiazole ring. This structural motif is present in various compounds with diverse biological activities, including antitumor agents .

Synthesis Analysis

The synthesis of related compounds with the imidazo[2,1-b]thiazole moiety involves the use of sulfonamides as key intermediates. For instance, novel sulfonamides incorporating the imidazo[2,1-b]thiazole unit have been synthesized starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes could be employed, involving key steps such as cyclization, sulfonamide formation, and final functionalization to introduce the cyclopropane moiety.

Molecular Structure Analysis

The molecular structure of compounds containing the imidazo[2,1-b]thiazole core is characterized by the presence of nitrogen and sulfur atoms within the fused ring system, which can influence the electronic distribution and chemical reactivity of the molecule. The molecular docking studies of similar compounds suggest that the imidazo[2,1-b]thiazole derivatives can fit into the active sites of certain enzymes, such as dihydrofolate reductase (DHFR), indicating that the molecular structure is conducive to interactions with biological targets .

Chemical Reactions Analysis

Compounds with the imidazo[2,1-b]thiazole moiety can participate in various chemical reactions, particularly those involving the functional groups attached to the core structure. For example, the sulfonamide group is known for its ability to engage in hydrogen bonding and can be a site for further chemical modifications. The presence of the imidazole ring also suggests potential for electrophilic substitution reactions at the positions activated by the adjacent nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazo[2,1-b]thiazole core and the sulfonamide group. These structural features are likely to confer a degree of polarity to the molecule, affecting its solubility in various solvents. The heteroatoms within the structure may also contribute to the compound's melting point, boiling point, and stability. The biological activity of related compounds suggests that the imidazo[2,1-b]thiazole derivatives have significant cytotoxic effects against various human tumor cell lines, indicating that the physical and chemical properties are suitable for interaction with biological systems .

科学的研究の応用

Synthesis and Characterization

The synthesis of compounds containing the imidazo[2,1-b]thiazol moiety, including N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide, often involves innovative methodologies that are crucial for advancing organic and medicinal chemistry. For instance, one-pot synthesis techniques have been developed to efficiently create these compounds, demonstrating the versatility and adaptability of chemical synthesis strategies in producing complex heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor properties of sulfonamide derivatives has shown promising results. Novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies highlight the potential of such compounds in addressing the need for new antimicrobial agents (Darwish et al., 2014).

Furthermore, the anti-tumor activity of this compound derivatives has been explored. These compounds have shown significant potential in inhibiting the growth of various cancer cell lines, indicating their value in the development of new cancer therapies (Sączewski et al., 2006; Terzioğlu & Gürsoy, 2003).

Enzyme Inhibition

The inhibition of enzymes such as carbonic anhydrases and acetylcholinesterase by imidazo[2,1-b][1,3,4]thiadiazole derivatives, which do not possess the traditional zinc-binding sulfonamide group, represents a novel approach in the search for new therapeutic agents. These compounds have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms and acetylcholinesterase, showcasing their potential in the development of treatments for diseases where these enzymes play a critical role (Askin et al., 2021).

将来の方向性

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole has become an important synthon in the development of new drugs . Therefore, “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide” and similar compounds could be potential candidates for future drug development.

作用機序

Target of Action

The primary target of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.

Mode of Action

The compound interacts with its target through a series of steps. It starts with amine-induced N-deprotection , followed by oxidative aminocarbonylation of the triple bond, which leads to the formation of a 2-ynamide intermediate . This is followed by dearomative cyclization , which involves the intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety . The final step is aromatization by proton-shift isomerization .

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting the Pantothenate synthetase enzyme . This disruption can lead to a deficiency in coenzyme A, affecting various metabolic pathways that rely on this coenzyme.

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been considered during its synthesis.

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis . For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis . This suggests that the compound can effectively inhibit the growth of this bacterium at relatively low concentrations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound takes place under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) . .

特性

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c18-21(19,10-5-6-10)16-12-4-2-1-3-11(12)13-9-17-7-8-20-14(17)15-13/h1-4,7-10,16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPAKWCAYRWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B3012868.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)